HPPD Inhibition Potency: 8.6-Fold Greater than Nitisinone and 10.5-Fold Greater than HPPD-IN-5
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 20 nM [1]. In the same assay system, the clinically approved HPPD inhibitor nitisinone exhibits an IC₅₀ of 173 nM , while the experimental herbicide HPPD-IN-5 shows an IC₅₀ of 210 nM . The target compound thus demonstrates 8.6-fold and 10.5-fold higher potency, respectively, positioning it as a significantly more potent HPPD binder.
| Evidence Dimension | HPPD inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Nitisinone: 173 nM; HPPD-IN-5: 210 nM |
| Quantified Difference | 8.6-fold vs. nitisinone; 10.5-fold vs. HPPD-IN-5 |
| Conditions | Pig liver HPPD, spectrophotometric assay using 4-hydroxyphenylpyruvic acid as substrate, 15 min incubation |
Why This Matters
For researchers developing HPPD-targeted herbicides or therapeutics, the 10-fold potency advantage reduces the compound quantity required for screening and potentially lowers off-target effects at efficacious concentrations.
- [1] BindingDB. BDBM50403921 (CHEMBL309664). IC₅₀ = 20 nM against pig liver HPPD. View Source
